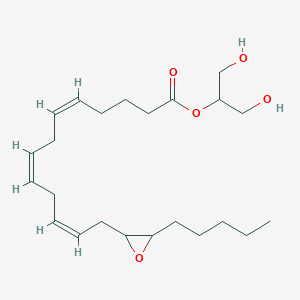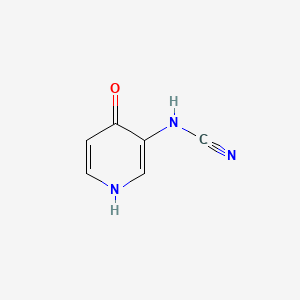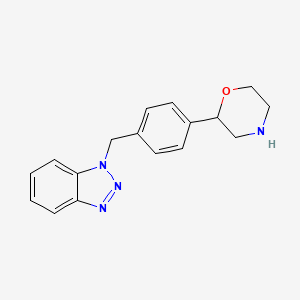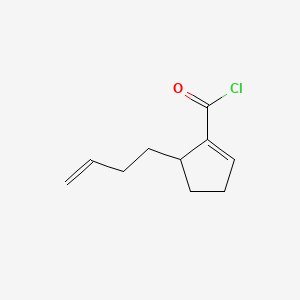
5-But-3-enylcyclopentene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-But-3-enylcyclopentene-1-carbonyl chloride is an organic compound with the molecular formula C11H15ClO It is a derivative of cyclopentene, featuring a butenyl group and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enylcyclopentene-1-carbonyl chloride typically involves the reaction of cyclopentene with butenyl chloride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-But-3-enylcyclopentene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of amides or esters.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
5-But-3-enylcyclopentene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-But-3-enylcyclopentene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create diverse chemical structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene-1-carbonyl chloride: Lacks the butenyl group, making it less versatile in certain reactions.
5-But-3-enylcyclopentene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
Uniqueness
5-But-3-enylcyclopentene-1-carbonyl chloride is unique due to the presence of both a butenyl group and a carbonyl chloride group, providing a combination of reactivity and versatility that is valuable in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
118717-66-1 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.663 |
IUPAC-Name |
5-but-3-enylcyclopentene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-3-5-8-6-4-7-9(8)10(11)12/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
PPOICQRVGNVRGW-UHFFFAOYSA-N |
SMILES |
C=CCCC1CCC=C1C(=O)Cl |
Synonyme |
1-Cyclopentene-1-carbonyl chloride, 5-(3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)
![(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571104.png)

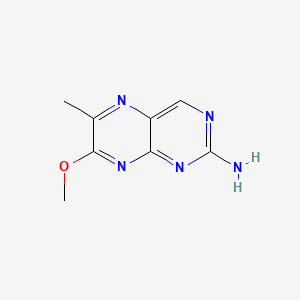

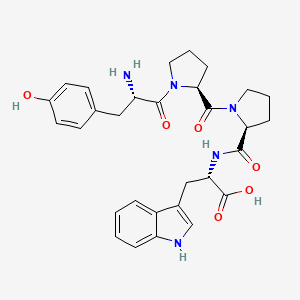
![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)
![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
